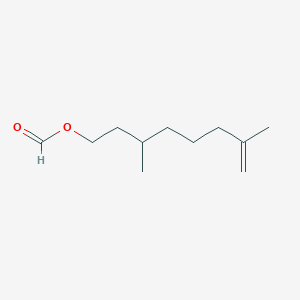
Rhodinyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodinyl formate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its molecular formula C11H20O2 and is known for its rose-like, leafy odor with a bittersweet taste suggestive of cherry . This compound is commonly used in the fragrance industry as a perfuming agent in various cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodinyl formate is synthesized by treating rhodinol with formic acid. Rhodinol is extracted from geranium essential oil, and its composition is dependent on the geraniol–citronellol ratio existing in the rhodinol used for esterification . The reaction typically involves the following steps:
- Extraction of rhodinol from geranium essential oil.
- Esterification of rhodinol with formic acid under controlled conditions to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodinol and formic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rhodinyl formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce rhodinol and formic acid.
Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or acids.
Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Rhodinol and formic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rhodinyl formate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of esters.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Mecanismo De Acción
The mechanism of action of rhodinyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic rose-like odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .
Comparación Con Compuestos Similares
- Citronellyl formate
- Geranyl formate
- Linalyl formate
Comparison: Rhodinyl formate is unique due to its distinct rose-like, leafy odor, which sets it apart from other similar compounds. While citronellyl formate and geranyl formate also have floral scents, they lack the specific leafy and bittersweet notes characteristic of this compound. Linalyl formate, on the other hand, has a more citrusy and less floral aroma .
Propiedades
Número CAS |
141-09-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[(3S)-3,7-dimethyloct-7-enyl] formate |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1 |
Clave InChI |
VMBKZHMLQXCNCP-NSHDSACASA-N |
SMILES |
CC(CCCC(=C)C)CCOC=O |
SMILES isomérico |
C[C@@H](CCCC(=C)C)CCOC=O |
SMILES canónico |
CC(CCCC(=C)C)CCOC=O |
Densidad |
0.901-0.908 |
Key on ui other cas no. |
141-09-3 |
Descripción física |
colourless to slightly yellow liquid/leafy, rose-like odour |
Pictogramas |
Irritant |
Solubilidad |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water 1 ml in 2 ml 80% alcohol gives clear soln (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















